Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS: 849928-22-9) is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety via a spiro junction. It serves as a critical synthetic intermediate in medicinal chemistry, particularly for developing acetyl-CoA carboxylase (ACC) inhibitors targeting metabolic disorders like obesity and diabetes . The compound is synthesized via a base-catalyzed spirocyclization reaction between 1-(2-hydroxyphenyl)ethanone and N-Boc-4-piperidinone, yielding 72% as a white solid after purification . Its Boc-protected amine enhances stability during synthesis, enabling downstream derivatization, such as coupling with quinoline-4-carboxylic acids to generate bioactive spirochromanones .
Properties
IUPAC Name |
tert-butyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)12-14(20)13-6-4-5-7-15(13)22-18/h4-7H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIJXGGLEBMDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654283 | |
| Record name | tert-Butyl 4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849928-22-9 | |
| Record name | tert-Butyl 4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS No. 849928-22-9) is a compound characterized by its unique spirocyclic structure, which integrates a chroman and piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃NO₄ |
| Molecular Weight | 317.38 g/mol |
| Density | 1.21 g/cm³ |
| Boiling Point | 456.3 ºC at 760 mmHg |
| Purity | Not specified |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, meroterpenoids derived from natural sources have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). These compounds exhibited IC₅₀ values typically ranging from 2.28 µM to 7.26 µM, indicating strong inhibitory effects on tumor cell proliferation .
The biological activity of this compound may be attributed to its ability to inhibit key cellular pathways involved in tumor growth. For example, some related compounds have been shown to block the Ras/MAPK signaling pathway, which is crucial for cell proliferation and survival in cancer cells. This inhibition leads to reduced expression of vascular endothelial growth factor (VEGF), thereby impairing angiogenesis and tumor growth .
Case Studies
- Study on Meroterpenoids : A comprehensive review on meroterpenoids indicated that compounds with similar structures to this compound exhibited potent antitumor activity against multiple cancer cell lines. The study emphasized the importance of the spirocyclic structure in enhancing biological activity .
- In Vivo Studies : In xenograft mouse models, related compounds demonstrated significant reductions in tumor size when administered at specific dosages, further supporting their potential as therapeutic agents in oncology .
Toxicological Profile
The toxicity profile of this compound remains largely uncharacterized due to a lack of comprehensive studies. However, preliminary data suggest that it may exhibit low acute toxicity based on available hazard information. It is classified with warning labels indicating potential irritations but lacks specific data on dermal or inhalation toxicity .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate has been studied for its potential pharmacological properties. The spirocyclic structure is known to enhance bioactivity by providing a scaffold for the development of novel drug candidates. Key areas of investigation include:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for:
- Functionalization : The presence of the carbonyl and ester groups enables various chemical reactions such as nucleophilic additions and cycloadditions.
- Synthesis of Novel Compounds : Researchers utilize this compound to synthesize new derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of several spirocyclic compounds, including this compound. The results demonstrated significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.
Case Study 2: Anticancer Research
In a recent investigation published in Cancer Letters, researchers explored the anticancer effects of derivatives based on this compound. The study highlighted that these derivatives exhibited selective toxicity towards various cancer cell lines while sparing normal cells, indicating a promising therapeutic index.
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Variations and Substitutions
The core structure of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is modified through substitutions on the chroman ring, altering electronic properties, solubility, and biological activity. Key analogs include:
Key Observations :
- Electron-withdrawing groups (Cl, Br) may enhance stability and alter target binding.
- Hydrophilic groups (OH, OMe) improve solubility, critical for bioavailability.
- Substitutions at position 6 or 7 influence steric and electronic interactions with biological targets.
Preparation Methods
Base-Catalyzed Spirocyclization
The principal synthetic strategy for tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate involves a base-catalyzed spirocyclization reaction between 1-(2-hydroxyphenyl)ethanone and N-Boc-4-piperidinone. This method has been documented in peer-reviewed literature and is considered a reliable route to the target compound.
Step 1: Formation of the Spirocyclic Core
The reaction typically proceeds by mixing 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone in the presence of a base catalyst such as pyrrolidine. Ethanol is commonly used as the solvent, providing a balance between solubility and reactivity.
Step 2: Reaction Conditions
- Temperature: Room temperature to mild heating (approximately 25–60°C)
- Reaction time: Extended stirring, often around 10 hours, to ensure complete cyclization
- Catalyst: Pyrrolidine or other secondary amines to facilitate enamine formation and cyclization
Step 3: Workup and Purification
Post-reaction, the mixture is subjected to purification by flash chromatography using silica gel, which effectively separates the desired spirocyclic product from unreacted starting materials and side products.
-
Optimized reaction conditions yield approximately 70–75% of the pure this compound.
Deprotection and Further Functionalization
The Boc protecting group on the piperidine nitrogen can be selectively removed using trifluoroacetic acid (TFA) at room temperature, yielding the free amine spiro compound.
This intermediate is often further functionalized via coupling reactions with various carboxylic acids (e.g., quinoline-4-carboxylic acids) using peptide coupling reagents such as HATU and triethylamine, enabling the synthesis of diversified derivatives for biological evaluation.
Industrial Production Considerations
Industrial-scale synthesis of this compound is less documented publicly but generally follows scale-up of the laboratory procedures with modifications to improve throughput and safety.
-
Adoption of continuous flow technology allows for precise control of reaction parameters such as temperature, residence time, and mixing, enhancing yield consistency and scalability.
-
Industrial purification may combine crystallization and chromatographic methods, including preparative HPLC or medium-pressure liquid chromatography, to achieve high purity (>95%).
Safety and Environmental Controls
Handling of reagents and solvents under inert atmosphere and appropriate waste management protocols are essential to minimize exposure and environmental impact.
Analytical Monitoring and Characterization
Throughout the preparation process, monitoring and verification of the compound’s structure and purity are critical.
| Analytical Technique | Purpose | Key Observations |
|---|---|---|
| Thin Layer Chromatography (TLC) | Reaction progress monitoring | Single spot formation indicates completion |
| ¹H Nuclear Magnetic Resonance (NMR) | Structural confirmation | Characteristic spiro junction protons at δ 3.5–5.0 ppm; aromatic and piperidine signals |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak consistent with C18H22NO4 (without chloro substituent) |
| Elemental Analysis | Purity assessment | Carbon, hydrogen, nitrogen ratios matching theoretical values |
| Single-Crystal X-ray Diffraction (SC-XRD) | Conformational and stereochemical elucidation | Confirms spirocyclic core geometry and ring puckering |
Summary Table of Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting Materials | 1-(2-hydroxyphenyl)ethanone, N-Boc-4-piperidinone | Commercially available or synthesized |
| Solvent | Ethanol | Balances solubility and reactivity |
| Catalyst | Pyrrolidine | Secondary amine base catalyst |
| Temperature | Room temperature to 60°C | Mild heating improves reaction rate |
| Reaction Time | ~10 hours | Ensures complete cyclization |
| Purification | Flash chromatography on silica gel | Removes impurities |
| Yield | 70–75% | High for spirocyclization reactions |
| Deprotection | Trifluoroacetic acid (TFA) at room temp | Removes Boc group cleanly |
| Further Functionalization | Coupling with carboxylic acids using HATU/NEt3 | Enables derivative synthesis |
Research Findings and Optimization Insights
Effect of Solvent and Catalyst
Ethanol as a solvent provides an optimal medium for the cyclization step, with pyrrolidine effectively catalyzing the reaction via enamine intermediate formation. Alternative solvents like tert-butyl alcohol or acetonitrile have been tested but often result in lower yields or longer reaction times.
-
Prolonged stirring at mild temperatures prevents side reactions and ensures full conversion. Elevated temperatures above 60°C may increase by-product formation.
-
Silica gel chromatography is essential for isolating the pure spiro compound. Monitoring by TLC and NMR is recommended to confirm purity before proceeding to further steps.
-
Maintaining reaction homogeneity and heat dissipation becomes critical at larger scales. Continuous flow reactors have been proposed to address these issues, providing enhanced control and reproducibility.
Q & A
How can the synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate be optimized for high yield and purity?
Answer:
Synthesis optimization involves multi-step protocols with precise control of reaction parameters:
- Temperature: Maintain 0–5°C during nucleophilic substitutions to minimize side reactions .
- Solvent selection: Use anhydrous tetrahydrofuran (THF) or toluene to enhance solubility of intermediates .
- Catalysts: Employ palladium-based catalysts for cross-coupling steps to improve efficiency .
- Purification: Silica gel column chromatography with gradients of ethyl acetate/hexane (10–50%) ensures >95% purity .
What analytical methods are critical for confirming the structural integrity and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- NMR spectroscopy: H and C NMR verify spirocyclic connectivity and tert-butyl group presence .
- Mass spectrometry (HRMS): Confirm molecular weight (e.g., m/z 345.2 for CHNO) .
- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?
Answer:
- Acidic conditions: The ester group hydrolyzes to carboxylic acid at pH < 3, requiring neutral buffers for stability .
- Basic conditions: Piperidine ring deprotection occurs at pH > 10, necessitating inert atmospheres during synthesis .
- Oxidative conditions: Chroman’s ether linkage is susceptible to peroxide-mediated cleavage; avoid oxidizing agents .
What strategies can elucidate the compound’s mechanism of action in biological targets?
Answer:
Advanced methodologies include:
- Molecular docking: Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina .
- Fluorescence polarization assays: Quantify binding affinity to receptors like GPCRs .
- Mutagenesis studies: Identify critical residues in target proteins via site-directed mutagenesis .
How do fluorine substituents influence the compound’s physicochemical and pharmacological properties?
Answer:
Fluorine enhances:
- Lipophilicity: Increases logP by ~0.5 units, improving membrane permeability .
- Metabolic stability: Reduces CYP450-mediated degradation (t increases by 2–3×) .
- Electron-withdrawing effects: Stabilize spirocyclic conformation via intramolecular H-bonding .
How should researchers address contradictory data in biological activity studies of this compound?
Answer:
- Reproducibility checks: Validate assays under standardized conditions (e.g., 37°C, 5% CO) .
- Batch analysis: Compare purity (>95%) and stereochemistry (via chiral HPLC) across batches .
- Target profiling: Use CRISPR screening to rule off-target effects .
What structural analogs of this compound are promising for SAR studies?
Answer:
Key analogs include:
- Fluorinated derivatives: Replace chroman with indane (e.g., tert-butyl 5,6-difluoro-spiro[indane-2,4'-piperidine]-1'-carboxylate) to modulate bioactivity .
- Ester variants: Substitute tert-butyl with benzyl groups to study steric effects .
- Piperidine modifications: Introduce amino or hydroxyl groups to enhance solubility .
What reaction mechanisms are involved in the compound’s participation in cross-coupling reactions?
Answer:
- Suzuki-Miyaura coupling: Requires Pd(PPh) catalyst and aryl boronic acids for biaryl bond formation .
- Buchwald-Hartwig amination: Uses Pd(dba) and Xantphos for C–N bond formation with amines .
- Acid-mediated cyclization: Protonation of carbonyl oxygen initiates spirocyclization .
How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
Answer:
- Core scaffold modifications: Introduce electron-withdrawing groups (e.g., -CF) to boost target affinity .
- Side chain optimization: Replace tert-butyl with isopropyl to balance lipophilicity and solubility .
- Stereochemical tuning: Synthesize enantiomers via chiral chromatography and compare IC values .
What precautions are necessary to ensure compound stability during long-term storage and biological assays?
Answer:
- Storage: Store at –20°C in amber vials under argon to prevent oxidation/hydrolysis .
- Biological assays: Use fresh DMSO stocks (<1 week old) to avoid aggregate formation .
- Buffers: Avoid Tris-based buffers (pH > 8) to prevent ester degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
